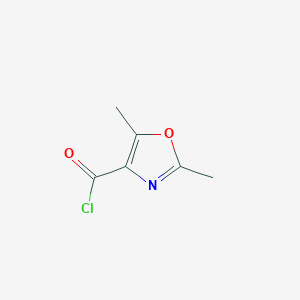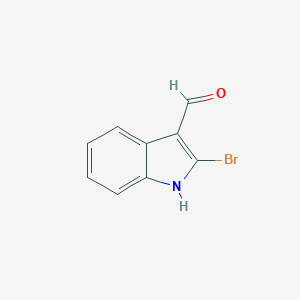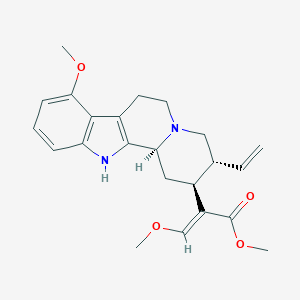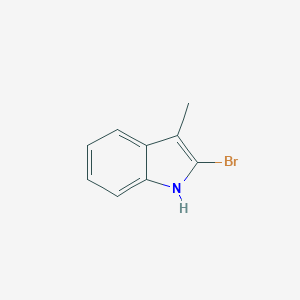
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate, also known as MCC, is a chemical compound that has been widely used in scientific research. MCC is a carbamate derivative that has been synthesized using various methods.
Mécanisme D'action
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate inhibits acetylcholinesterase by binding to its active site. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in increased cholinergic neurotransmission. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has also been found to inhibit butyrylcholinesterase, another enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholinesterase in various physiological and pathological conditions. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate is also stable and can be easily synthesized using various methods.
However, there are some limitations to using (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in lab experiments. It has been found to have low solubility in water, which can limit its use in some experiments. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can also be toxic at high concentrations, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in scientific research. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can be used to study the role of acetylcholinesterase in various neurological disorders such as epilepsy, multiple sclerosis, and Huntington's disease. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can also be used to study the effects of acetylcholinesterase inhibitors on cognitive function in healthy individuals and in patients with cognitive impairment.
In conclusion, (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate is a carbamate derivative that has been widely used in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholinesterase in various physiological and pathological conditions. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for the use of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in scientific research, which can lead to a better understanding of its biochemical and physiological effects.
Méthodes De Synthèse
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can be synthesized using various methods. One of the commonly used methods is the reaction between 4-methoxybenzyl alcohol and 2-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction leads to the formation of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate, which can be purified using column chromatography. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been used in various scientific research studies. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been used to study the role of acetylcholinesterase in various physiological and pathological conditions such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Propriétés
Numéro CAS |
199435-07-9 |
|---|---|
Nom du produit |
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate |
Formule moléculaire |
C15H14ClNO3 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-8-6-11(7-9-12)10-20-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
OZBLKLCRFAEFJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Cl |
Synonymes |
Carbamic acid, (2-chlorophenyl)-, (4-methoxyphenyl)methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)




![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)



![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)


